molecular formula C20H15NO2 B13951800 Carbamic acid, N-(2-fluorenyl)-, phenyl ester CAS No. 60550-86-9

Carbamic acid, N-(2-fluorenyl)-, phenyl ester

Cat. No.: B13951800
CAS No.: 60550-86-9
M. Wt: 301.3 g/mol
InChI Key: HLTNDHVYZZGHPA-UHFFFAOYSA-N
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Description

Carbamic acid, N-(2-fluorenyl)-, phenyl ester is a chemical compound known for its unique structure and properties. It is also referred to as phenyl N-(9H-fluoren-2-yl)carbamate. This compound is characterized by the presence of a carbamic acid group attached to a fluorenyl moiety and a phenyl ester group. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of carbamic acid, N-(2-fluorenyl)-, phenyl ester involves several steps. One common method includes the reaction of 2-aminofluorene with phenyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Carbamic acid, N-(2-fluorenyl)-, phenyl ester undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation products may include fluorenone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of fluorenyl amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the phenyl group, forming new carbamate derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Carbamic acid, N-(2-fluorenyl)-, phenyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing new molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of carbamic acid, N-(2-fluorenyl)-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl moiety can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Carbamic acid, N-(2-fluorenyl)-, phenyl ester can be compared with other similar compounds, such as:

    2-Acetylaminofluorene: This compound is also derived from fluorene and has similar biological activities. it contains an acetyl group instead of a carbamate group.

    Phenyl carbamate derivatives: These compounds have a phenyl ester group but differ in the substituents attached to the carbamate nitrogen. They may have varying reactivities and applications.

The uniqueness of this compound lies in its specific combination of the fluorenyl and phenyl carbamate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

60550-86-9

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

phenyl N-(9H-fluoren-2-yl)carbamate

InChI

InChI=1S/C20H15NO2/c22-20(23-17-7-2-1-3-8-17)21-16-10-11-19-15(13-16)12-14-6-4-5-9-18(14)19/h1-11,13H,12H2,(H,21,22)

InChI Key

HLTNDHVYZZGHPA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)OC4=CC=CC=C4

Origin of Product

United States

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